![molecular formula C17H19ClN6O2 B2706266 2-((1-(4-chlorophenyl)-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 2034265-67-1](/img/structure/B2706266.png)

2-((1-(4-chlorophenyl)-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

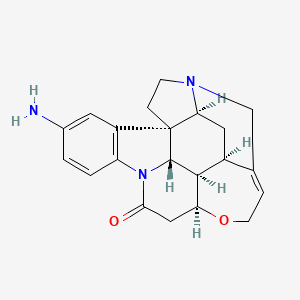

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazolo[3,4-d]pyrimidine core, followed by various substitutions .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core is a fused ring system that is planar. The morpholine ring is a six-membered ring with an oxygen and a nitrogen atom .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amino group might undergo reactions typical of amines, such as acylation or alkylation .Scientific Research Applications

Inhibitor of Protein Kinase B (Akt)

This compound has been identified as a selective, orally active inhibitor of Protein Kinase B (Akt), an important component of intracellular signaling pathways regulating growth and survival . The compound’s inhibition of PKB could potentially be used in the development of antitumor agents .

Antitubercular Agent

The compound has shown potential as an antitubercular agent. A study found that derivatives of the compound displayed in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Antileishmanial Agent

The compound has also been explored for its antileishmanial properties. A molecular simulation study justified the potent in vitro antipromastigote activity of a derivative of the compound .

Antibacterial Agent

Derivatives of the compound have been synthesized and screened for their antibacterial activity against both Gram-negative and Gram-positive bacteria . Some of these derivatives exhibited higher antibacterial activity than standard drugs .

Antimalarial Agent

The compound has been evaluated for its antimalarial properties. A study found that derivatives of the compound showed good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM .

Anticancer Agent

The compound has potential as an anticancer agent. A study found that derivatives of the compound strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

Future Directions

properties

IUPAC Name |

2-[[1-(4-chlorophenyl)-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN6O2/c18-12-1-3-13(4-2-12)24-16-14(11-20-24)15(19-5-8-25)21-17(22-16)23-6-9-26-10-7-23/h1-4,11,25H,5-10H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEILCHLTJDOTKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)Cl)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2706186.png)

![2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2706191.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2706194.png)

![2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2706196.png)

![N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2706198.png)

![4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde](/img/structure/B2706199.png)

![3,6-Diazabicyclo[3.2.1]octane;dihydrochloride](/img/structure/B2706200.png)

![5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2706204.png)

![N-Ethyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2706205.png)

![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2706206.png)